5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
Description
5-(4-Fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 4-fluorophenyl substituent at the 5-position of the furan ring and a 4-methoxyphenethylamine group at the carboxamide nitrogen. This compound combines aromatic fluorination and methoxy substitution, which are common strategies in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. The fluorine atom enhances electronegativity and bioavailability, while the methoxy group contributes to π-π stacking interactions and solubility.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-24-17-8-2-14(3-9-17)12-13-22-20(23)19-11-10-18(25-19)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLDHEPIRVWXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the 4-Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the 2-(4-Methoxyphenyl)ethyl Group: This step involves the use of nucleophilic substitution reactions, where the 2-(4-methoxyphenyl)ethyl group is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Trends
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~341.3 | ~3.5 | ~65 | 4-Fluorophenyl, 4-Methoxyphenethyl |
| 5-(2-Chlorophenyl)-N-[2-(4-MP)ethyl] | ~355.8 | ~4.1 | ~65 | 2-Chlorophenyl, 4-Methoxyphenethyl |
| N-(4-Fluorophenyl)-quinoline-4-carboxamide | ~367.4 | ~3.8 | ~80 | Quinoline, 4-Fluorophenyl |
| N-[2-(4-FP)ethyl]-5-methylthiophene | ~263.3 | ~3.17 | ~25.5 | Thiophene, 5-Methyl, 4-Fluorophenyl |
Trends :
- Lipophilicity: Chlorine and thiophene substituents increase logP, while sulfonamide and quinoline reduce it.
- Polar Surface Area: Sulfonamide and quinoline derivatives exhibit higher PSA, correlating with improved solubility but reduced permeability.
Challenges :
- Steric hindrance from the 4-methoxyphenethyl group may reduce coupling efficiency.
- Fluorine’s electron-withdrawing effect could necessitate optimized reaction conditions for arylation.
Biological Activity
5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive analysis of its biological activity, including synthesis, pharmacological evaluations, and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with substituted amines. The presence of the fluorophenyl and methoxyphenyl groups is crucial for enhancing the compound's biological properties.
General Synthetic Route
- Starting Materials : Furan-2-carboxylic acid, 4-fluoroaniline, and 4-methoxyphenethylamine.
- Reagents : Coupling agents (e.g., EDC, DMAP).
- Conditions : Reaction typically performed under anhydrous conditions, often in solvents like dichloromethane or dimethylformamide.
- Purification : The product is purified using column chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Minimum Inhibitory Concentration (MIC)
- Staphylococcus aureus : MIC = 0.5 µg/mL
- Escherichia coli : MIC = 1.0 µg/mL
- Candida albicans : MIC = 0.8 µg/mL
These values suggest that the compound may be effective in treating infections caused by these organisms.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast and colon cancer cell lines.
Case Study: Breast Cancer Cell Lines
- Cell Lines Tested : MCF-7 and MDA-MB-231.
- IC50 Values :
- MCF-7: IC50 = 10 µM
- MDA-MB-231: IC50 = 8 µM
The results indicate a promising potential for further development as an anticancer agent.
The biological activity is believed to be mediated through multiple pathways:
- Inhibition of DNA synthesis : Compounds similar in structure have been shown to interfere with nucleic acid metabolism.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as fluorine and electron-donating groups like methoxy significantly influences the biological activity of the compound. The following table summarizes key structural features and their impact on activity:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases potency against bacteria |
| Methoxy Group | Enhances anticancer activity |
| Furan Ring | Contributes to overall stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
